1,3-Dichloro-1,1-difluoropropane CAS number 819-00-1 properties
1,3-Dichloro-1,1-difluoropropane CAS number 819-00-1 properties
An in-depth technical guide on 1,3-Dichloro-1,1-difluoropropane (CAS 819-00-1) is challenging to compile due to the limited publicly available data. The compound is primarily intended for research and development purposes and is not widely characterized in public literature or regulatory databases.[1][2][3] Consequently, most of the available physical and toxicological properties are based on computational predictions rather than experimental results.
This guide summarizes the existing data, focusing on chemical properties, safety information, and predicted spectroscopic characteristics. An experimental protocol for its synthesis, derived from patent literature, is also presented as no other detailed methodologies were found.
Chemical Identity and Physical Properties
1,3-Dichloro-1,1-difluoropropane, also known as HCFC-252fc, is a halogenated propane.[4][5] It is a liquid at standard conditions.[2] While most of its physical properties are not experimentally determined in the available literature, a single boiling point has been reported.
Table 1: Identifiers and Physical Properties of 1,3-Dichloro-1,1-difluoropropane
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 819-00-1 | [2][4] |
| Molecular Formula | C₃H₄Cl₂F₂ | [2][3][4] |
| Molecular Weight | 148.96 g/mol | [1][4] |
| IUPAC Name | 1,3-dichloro-1,1-difluoropropane | [4] |
| Synonyms | HCFC-252fc, Propane, 1,3-dichloro-1,1-difluoro- | [4][5] |
| InChI Key | WGABYHBTXHBSEI-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C(CCl)C(F)(F)Cl | [4] |
| Physical State | Liquid | [2] |
| Boiling Point | 81 °C | [6] |
| Melting Point | No data available |[2] |
Table 2: Computed Physicochemical Properties These properties are predicted by computational models and have not been experimentally verified in the cited sources.
| Property | Value | Source(s) |
|---|---|---|
| XLogP3 | 2.5 | [4][7] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4][7] |
| Rotatable Bond Count | 2 | [4][7] |
| Complexity | 54.9 | [4][7] |
| Monoisotopic Mass | 147.9658118 Da |[4] |
Hazard and Safety Information
This compound is classified as an irritant and an environmental hazard due to its ozone-depleting potential.[2] It is designated as a Class II ozone-depleting substance.[2] Handling requires standard personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2][8]
Table 3: GHS Hazard Classification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H420 : Harms public health and the environment by destroying ozone in the upper atmosphere. | [2] |
| Precautionary Statements | P261 : Avoid breathing fumes, mist, spray, vapors. P271 : Use only outdoors or in a well-ventilated area. P280 : Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents. | [2] |
| Hazardous Decomposition | Thermal decomposition generates carbon oxides, hydrogen chloride, and hydrogen fluoride. |[2] |
Predicted Spectroscopic Data
Experimental spectra for 1,3-Dichloro-1,1-difluoropropane are not available in the public domain. However, based on its structure, key features for NMR and Mass Spectrometry can be predicted.[1]
Table 4: Predicted Spectroscopic Features
| Technique | Predicted Characteristics | Source(s) |
|---|---|---|
| ¹⁹F NMR | A single signal is expected as the two fluorine atoms on C1 are chemically equivalent. This signal should be split into a triplet due to coupling with the two protons on the adjacent C2 carbon. | [1] |
| Mass Spectrometry | The molecular ion is often unstable. Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion peak (M) is expected to show M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. |[1] |
Experimental Protocols
Detailed experimental protocols for the analysis or toxicological assessment of this compound are not described in the available literature. However, a method for its synthesis has been detailed in patent CN114213211A.[9][10]
Protocol: Synthesis of 1,3-Dichloro-1,1-difluoropropane
Objective: To synthesize 1,3-dichloro-1,1-difluoropropane via fluorination of 1,1,1,3-tetrachloropropane.
Materials:
-
1,1,1,3-tetrachloropropane (Substrate)
-
Antimony trifluoride (SbF₃) (Fluorinating Agent), dehydrated before use.[9]
-
Lewis acid catalyst (e.g., SbCl₅)
-
Solvent (e.g., Dichloromethane or Dioxane)[9]
Methodology:
-
Reactant Preparation: A reaction vessel is charged with the solvent, 1,1,1,3-tetrachloropropane, the Lewis acid catalyst, and antimony trifluoride.
-
Molar Ratios:
-
Reaction Conditions:
-
Product Isolation: Upon completion, the reaction mixture is processed to isolate the 1,3-dichloro-1,1-difluoropropane product. The patent claims a selectivity of over 90% under optimal conditions.[9]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical hazard relationships for the compound.
Caption: Synthesis workflow for 1,3-Dichloro-1,1-difluoropropane.
References
- 1. 1,3-Dichloro-1,1-difluoropropane | 819-00-1 | Benchchem [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. 1,3-Dichloro-1,1-difluoropropane | C3H4Cl2F2 | CID 69959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 1,3-dichloro-1,1-difluoropropane [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. scribd.com [scribd.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
